![molecular formula C16H17N7 B2742052 3-ethyl-N-(2-indol-1-ylethyl)triazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-92-6](/img/structure/B2742052.png)
3-ethyl-N-(2-indol-1-ylethyl)triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
3-ethyl-N-(2-indol-1-ylethyl)triazolo[4,5-d]pyrimidin-7-amine is a chemical compound that has been studied for its potential use in scientific research. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. In
Scientific Research Applications
Anticancer Activity
A series of [1,2,4]triazolo [1,5-a]pyrimidine indole derivatives were designed and synthesized for their potential anticancer activities . Among them, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells . It could inhibit the growth and colony formation of MGC-803 cells dose-dependently . Compound H12 exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2 and AKT . Furthermore, compound H12 induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have been found to have anti-inflammatory properties . For example, Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), is used to treat pain, menstrual cramps, and inflammatory diseases such as rheumatoid arthritis . The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Antimicrobial Activity
Indole derivatives have been reported to have antimicrobial activity . For example, Tingjunhong Ni et al. synthesized twenty-seven triazole derivatives containing alkynyl side chains, and their antifungal activity towards Cryptococcus and Candida species were evaluated .
Antitubercular Activity
Indole derivatives have been reported to have antitubercular activity .
Antidiabetic Activity
Indole derivatives have been reported to have antidiabetic activity .
Antimalarial Activity
Indole derivatives have been reported to have antimalarial activity .
Anticholinesterase Activities
Indole derivatives have been reported to have anticholinesterase activities .
Mechanism of Action
Target of Action
It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The specific changes depend on the nature of the target and the type of interaction.
Biochemical Pathways
The compound may affect several biochemical pathways due to the presence of the indole nucleus in its structure. Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . It is also a possible intermediate in the biosynthetic pathway to the plant hormone indole-3-acetic acid . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.
properties
IUPAC Name |
3-ethyl-N-(2-indol-1-ylethyl)triazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7/c1-2-23-16-14(20-21-23)15(18-11-19-16)17-8-10-22-9-7-12-5-3-4-6-13(12)22/h3-7,9,11H,2,8,10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUULFBKYCQQPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCCN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
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